molecular formula C9H14N2 B10852001 N-methyl-N-(pyridin-3-ylmethyl)ethanamine CAS No. 90565-29-0

N-methyl-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B10852001
CAS No.: 90565-29-0
M. Wt: 150.22 g/mol
InChI Key: DYIAIEHOHKXIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring attached to an ethanamine backbone, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(pyridin-3-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with N-methylethanamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

N-methyl-N-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(pyridin-3-ylmethyl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

90565-29-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C9H14N2/c1-3-11(2)8-9-5-4-6-10-7-9/h4-7H,3,8H2,1-2H3

InChI Key

DYIAIEHOHKXIMP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.